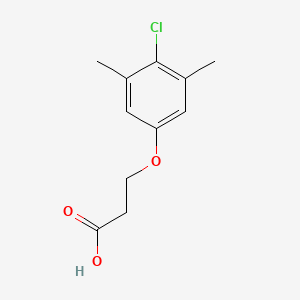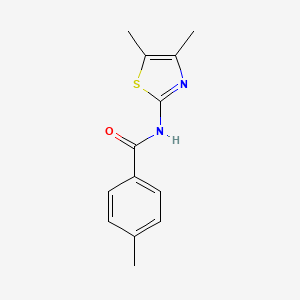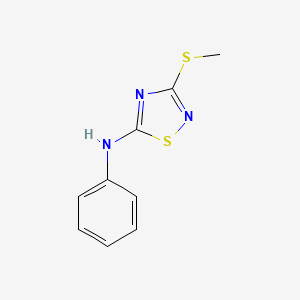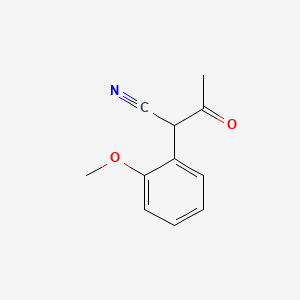![molecular formula C11H6ClNO3 B12122526 6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B12122526.png)
6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 6-chloro-4H-furo[3,2-b]indole-2-carboxylique est un composé hétérocyclique qui combine les caractéristiques structurales des cycles du furane et de l'indole. Ce composé présente un intérêt significatif en raison de ses applications potentielles en chimie médicinale et en synthèse organique. La présence d'un atome de chlore et d'un groupe acide carboxylique dans sa structure en fait un intermédiaire polyvalent pour diverses réactions chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 6-chloro-4H-furo[3,2-b]indole-2-carboxylique implique généralement des processus en plusieurs étapes à partir de précurseurs facilement disponibles. Une méthode courante comprend les étapes suivantes :
Formation du cycle indole : Le cycle indole peut être synthétisé via la synthèse de l'indole de Fischer, où un dérivé de phénylhydrazine réagit avec un aldéhyde ou une cétone en conditions acides.
Introduction du cycle furane : Le cycle furane peut être introduit par une réaction de cyclisation impliquant un précurseur approprié tel qu'un dérivé de 2-hydroxyacetophénone.
Carboxylation : Le groupe acide carboxylique peut être introduit via des réactions de carboxylation, souvent en utilisant du dioxyde de carbone sous haute pression et température.
Méthodes de production industrielle
La production industrielle de l'acide 6-chloro-4H-furo[3,2-b]indole-2-carboxylique peut impliquer des versions optimisées des voies de synthèse ci-dessus, en mettant l'accent sur le rendement, la pureté et la rentabilité. Des catalyseurs et des processus automatisés sont souvent utilisés pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, généralement en utilisant des agents oxydants comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de divers dérivés oxydés.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium, ce qui peut convertir le groupe acide carboxylique en un alcool.
Substitution : L'atome de chlore dans le composé peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile, en utilisant des réactifs comme le méthylate de sodium ou le thiolate de potassium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en milieu acide ou basique.
Réduction : Hydrure d'aluminium et de lithium dans l'éther anhydre.
Substitution : Méthylate de sodium dans le méthanol.
Produits principaux
Oxydation : Dérivés oxydés tels que des carboxylates ou des cétones.
Réduction : Dérivés d'alcool.
Substitution : Divers dérivés de l'indole substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Chimie
En chimie organique, l'acide 6-chloro-4H-furo[3,2-b]indole-2-carboxylique sert de bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet d'explorer de nouvelles voies de synthèse et de développer de nouveaux composés.
Biologie
Biologiquement, ce composé est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments. Ses caractéristiques structurales sont propices à la liaison avec diverses cibles biologiques, ce qui en fait un candidat pour le développement de nouveaux agents thérapeutiques.
Médecine
En chimie médicinale, les dérivés de l'acide 6-chloro-4H-furo[3,2-b]indole-2-carboxylique sont étudiés pour leurs propriétés anti-inflammatoires, anticancéreuses et antimicrobiennes potentielles. La capacité du composé à interagir avec des enzymes et des récepteurs spécifiques est d'un intérêt particulier.
Industrie
Industriellement, ce composé peut être utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse de colorants, de pigments et d'autres matériaux fonctionnels.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 6-chloro-4H-furo[3,2-b]indole-2-carboxylique implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. L'atome de chlore et le groupe acide carboxylique jouent un rôle crucial dans ces interactions, formant souvent des liaisons hydrogène et d'autres interactions non covalentes avec les molécules cibles. Ces interactions peuvent moduler l'activité de la cible, conduisant à divers effets biologiques.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, 6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its structural features are conducive to binding with various biological targets, making it a candidate for developing new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential anti-inflammatory, anticancer, and antimicrobial properties. The compound’s ability to interact with specific enzymes and receptors is of particular interest.
Industry
Industrially, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other functional materials.
Mécanisme D'action
The mechanism of action of 6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and carboxylic acid group play crucial roles in these interactions, often forming hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 6-chloroindole-2-carboxylique
- Acide 4H-furo[3,2-b]indole-2-carboxylique
- Acide 6-bromo-4H-furo[3,2-b]indole-2-carboxylique
Unicité
L'acide 6-chloro-4H-furo[3,2-b]indole-2-carboxylique est unique en raison de la combinaison des cycles du furane et de l'indole avec un atome de chlore et un groupe acide carboxylique. Cette structure unique confère une réactivité chimique et une activité biologique distinctes par rapport à d'autres composés similaires. La présence de l'atome de chlore augmente son caractère électrophile, le rendant plus réactif dans les réactions de substitution, tandis que le groupe acide carboxylique permet une fonctionnalisation et une dérivatisation supplémentaires.
Propriétés
Formule moléculaire |
C11H6ClNO3 |
|---|---|
Poids moléculaire |
235.62 g/mol |
Nom IUPAC |
6-chloro-4H-furo[3,2-b]indole-2-carboxylic acid |
InChI |
InChI=1S/C11H6ClNO3/c12-5-1-2-6-7(3-5)13-8-4-9(11(14)15)16-10(6)8/h1-4,13H,(H,14,15) |
Clé InChI |
NVYFDQZTDHPBKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)NC3=C2OC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-](/img/structure/B12122467.png)
![N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12122470.png)
![4-(4-Methylphenyl)-1-[(4-phenylphenyl)sulfonyl]piperazine](/img/structure/B12122478.png)

![1-Piperazineethanol, alpha-[(2-methyl-1-piperidinyl)methyl]-](/img/structure/B12122486.png)
![N-(2-benzimidazol-2-ylethyl)-2-[4-(4-methylphenyl)phenoxy]acetamide](/img/structure/B12122492.png)

![3-(4-Chlorophenyl)-1-(furan-2-ylmethyl)-1-[(5-methylfuran-2-yl)methyl]urea](/img/structure/B12122511.png)

![4-Oxo-4-[(tetrahydrofuran-2-ylmethyl)amino]butanoic acid](/img/structure/B12122520.png)
